Product packaging for Fastigilin B(Cat. No.:CAS No. 6995-11-5)

Fastigilin B

Cat. No.: B1196513
CAS No.: 6995-11-5
M. Wt: 362.4 g/mol
InChI Key: DLISCHVYLYGCNV-HJDABSCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fastigilin B is a natural product of research interest. A detailed description of its properties and applications is not currently available. Researchers are advised to consult specialized scientific literature and databases for the latest studies. Disclaimer: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B1196513 Fastigilin B CAS No. 6995-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6995-11-5

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(1S,3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10-12,15-18,23H,1-5H3/t10-,11-,12-,15+,16+,17-,18-,20-/m0/s1

InChI Key

DLISCHVYLYGCNV-HJDABSCOSA-N

SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C=C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@@H]3[C@@H](C(=O)O[C@@H]3[C@@H]1O)C)OC(=O)C=C(C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C=C(C)C)C

Origin of Product

United States

Biosynthetic Pathways and Precursor Elucidation of Fastigilin B

Proposed Mechanistic Steps in the Biosynthesis of the Fastigilin B Core Skeleton

The biosynthesis of complex natural products, including compounds like this compound, typically involves a series of intricate enzymatic transformations starting from common primary metabolites. The core skeleton formation often proceeds through well-defined biochemical pathways such as the polyketide pathway, terpenoid pathway, or shikimate pathway, followed by extensive modifications. For instance, the biosynthesis of furanocoumarins involves the formation of a core skeleton through enzymes like p-coumaroyl CoA 2'-hydroxylase, UbiA prenyltransferases, and CYP736 subfamily cyclases wikipedia.org. Similarly, the highly oxygenated tetracyclic core skeleton of Taxol involves multiple hydroxylation steps catalyzed by specific enzymes, including a taxoid 9α-hydroxylase and CYP725A55 for oxetane (B1205548) ester formation via a cascade oxidation-concerted acyl rearrangement mechanism libretexts.org.

The proposed mechanistic steps for a complex molecule like this compound would likely involve initial precursor assembly, followed by cyclization events to form the characteristic ring systems, and subsequent functionalization steps such as hydroxylations, methylations, and acylations. These steps are often highly stereoselective and regioselective, dictated by the specific enzymes involved. While the specific precursors and detailed mechanistic steps for this compound are not explicitly documented in the provided search results, its complex structure suggests a multi-step enzymatic assembly, possibly involving terpene or polyketide precursors given its furan (B31954) and azulene-like structural elements nih.gov.

Enzymatic Components and Reaction Cascades Involved in this compound Formation

The formation of complex natural products relies on a sophisticated interplay of various enzymatic components, often organized into reaction cascades. These cascades involve a series of sequential enzymatic reactions where the product of one enzyme serves as the substrate for the next, leading to the gradual assembly and modification of the final compound rna-society.org. Key enzyme families frequently implicated in such pathways include:

Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS): These mega-enzymes are responsible for the iterative assembly of carbon chains from simple acyl-CoA precursors (PKS) or amino acids (NRPS), forming the backbone of many natural products.

Cytochrome P450 Monooxygenases (CYPs): CYPs are crucial for introducing hydroxyl groups, epoxidations, and other oxidative modifications, which are common in complex natural products, including brassinosteroids wikipedia.org.

Prenyltransferases: These enzymes are involved in attaching isoprenoid units to various scaffolds, a common modification in many plant natural products wikipedia.org.

Methyltransferases, Acyltransferases, and Glycosyltransferases: These enzymes catalyze the addition of methyl, acyl, or sugar groups, respectively, contributing to the structural diversity and biological activity of natural products libretexts.org.

Molecular and Genetic Approaches for this compound Biosynthesis Pathway Elucidation

Elucidating the biosynthetic pathways of natural products like this compound involves a combination of molecular and genetic approaches. These strategies aim to identify the genes encoding the enzymes responsible for each step of the pathway and to characterize their functions.

Gene Cluster Identification and Functional Characterization

In microorganisms, genes encoding enzymes for natural product biosynthesis are often organized into biosynthetic gene clusters (BGCs). The identification of these clusters typically involves:

Bioinformatics: Genome sequencing and analysis can identify putative BGCs based on the presence of characteristic genes (e.g., PKS, NRPS, tailoring enzymes, transporters). For example, the fusaproliferin (B1234170) gene cluster in Fusarium proliferatum was identified through a BlastP search using a known terpene synthase.

Comparative Genomics: Comparing genomes of producing and non-producing strains can highlight unique gene regions associated with natural product synthesis.

Once a putative gene cluster is identified, functional characterization is crucial to confirm its role in biosynthesis. This often involves:

Gene Disruption/Knockout: Inactivating specific genes within the cluster and observing the effect on product formation (e.g., loss of product or accumulation of intermediates) can confirm their involvement.

Heterologous Expression: Introducing the entire gene cluster or individual genes into a suitable host organism (e.g., E. coli, yeast) that does not naturally produce the compound, and then detecting the production of the target molecule or pathway intermediates.

It is important to note that unlike microbial systems where BGCs are common, genes for plant natural products are often more dispersed across chromosomes, making their identification more challenging.

Chemoproteomics and Activity-Based Profiling in Biosynthesis Research

Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), has emerged as a powerful tool for elucidating biosynthetic pathways, especially in complex systems like plants where gene clustering is less common. ABPP utilizes small chemical probes, known as activity-based probes (ABPs), that selectively and covalently react with the active sites of enzymes. This allows for the direct interrogation of protein function within complex proteomes.

Key advantages of chemoproteomics in biosynthesis research include:

Direct Assessment of Enzyme Activity: ABPP monitors the availability of enzyme active sites directly, which is more informative than merely looking at protein or mRNA abundance, especially for enzymes that might be regulated by endogenous inhibitors or exist as inactive zymogens.

Identification of Uncharacterized Enzymes: It can systematically discover and assign functions to unknown enzymes directly from native proteomes.

High Sensitivity: Chemoproteomics offers high sensitivity for detecting low-abundance enzymes without the need for gene cloning or protein expression steps.

Profiling Multiple Enzymes Simultaneously: This technique can distinguish between closely related isoforms and profile multiple enzymes concurrently, providing a comprehensive view of metabolic networks.

For example, ABPP has been instrumental in elucidating plant natural product biosynthesis pathways for compounds like steviol (B1681142) glycosides, camptothecin, and chalcomoracin, by enabling the rapid identification of functional proteins interacting with substrates.

Engineered Biosynthesis and Heterologous Expression Systems for this compound Production

Engineered biosynthesis and heterologous expression systems offer a sustainable and efficient alternative for producing complex natural products that are difficult to obtain through traditional extraction or chemical synthesis. This approach involves transferring the identified biosynthetic genes into a suitable host organism, transforming it into a "microbial cell factory" or "plant cell factory" for the desired compound.

Optimization of Microbial and Plant Cell Factories for this compound Production

The success of heterologous expression for natural product production hinges on the selection and optimization of the host system. Common hosts include:

Microbial Cell Factories: Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are widely used due to their rapid growth, genetic tractability, and well-understood metabolic pathways. Other microbial hosts include Yarrowia lipolytica and Pichia pastoris.

Plant Cell Factories: Plant cell culture systems can also be engineered, offering advantages for producing plant-specific natural products that may require complex post-translational modifications not easily achieved in microbial hosts.

Optimization strategies for these cell factories include:

Pathway Engineering: Modifying the biosynthetic pathway within the host, including enhancing precursor supply, optimizing enzyme expression levels, and balancing metabolic flux. For instance, increasing the supply of isoprenoid precursors (IPP and DMAPP) is critical for enhanced carotenoid production.

Enzyme Modification: Improving the activity or stability of heterologous enzymes through protein engineering.

Chassis Optimization: Selecting, designing, and genetically engineering the host organism itself to create a robust platform for synthetic biological systems, ensuring optimal growth, yield, and stress tolerance. This can involve integrating target genes into the chromosome for greater stability or optimizing the location of pathways on a genome scale to reduce metabolic burden.

Transporter Engineering: Strengthening the transmembrane transport process of the desired natural product to prevent intracellular accumulation and toxicity.

CRISPR/Cas9 Technology: Applying advanced synthetic biology tools like CRISPR/Cas9 for precise genome editing to optimize biosynthetic pathways.

These strategies aim to overcome challenges such as the toxicity of intermediates, low enzyme activity, and metabolic burden on the host, paving the way for efficient and large-scale industrial production of natural products like this compound.

This compound, a naturally occurring chemical compound, has garnered scientific interest due to its complex structure and presence in certain plant species. This article delves into the foundational aspects of its biosynthesis and explores various strategies employed to enhance its production yield and fidelity.

Strategies for Enhancing Biosynthetic Yield and Fidelity

Enhancing the biosynthetic yield and fidelity of natural products like Fastigilin B is a critical area of research, especially given the challenges associated with their isolation from natural sources, such as extensive land use and susceptibility to environmental factors mdpi.comresearchgate.net. Advances in synthetic biology and metabolic engineering have provided versatile platforms for the heterologous synthesis of plant natural products mdpi.comresearchgate.netfrontiersin.org.

Several strategies have proven effective in improving the production of natural products:

Metabolic Engineering : This approach involves targeted genetic changes to optimize industrial fermentation processes researchgate.net. Key strategies include:

Overexpression of Key Enzyme Genes : Increasing the expression of genes encoding rate-limiting enzymes in the biosynthetic pathway can eliminate bottlenecks and enhance flux towards the desired product mdpi.com.

Knocking Down or Knocking Out Competing Pathways : Disrupting or reducing the activity of enzyme genes that divert intermediate products into non-target substances can redirect metabolic flow towards the desired compound mdpi.comrsc.org. For example, deleting the prpBD operon in Bacillus subtilis increased 6dEB production by 75% rsc.org. Similarly, disrupting surfactin (B1297464) biosynthetic genes (srfAB and srfAC) enhanced plipastatin (B1233955) yield by diverting precursors rsc.org.

Dynamic Control of Gene Expression : Using inducible promoters to dynamically control enzyme gene expression can reduce cellular burden or toxic side effects associated with high-level production mdpi.com.

Synthetic Biology and Heterologous Expression : Transferring biosynthetic gene clusters (BGCs) into alternative, more easily cultured and engineered host organisms (e.g., yeast, Bacillus subtilis) allows for larger quantities of natural products to be obtained mdpi.comresearchgate.netfrontiersin.orgrsc.org. Yeast, for instance, has emerged as an attractive host strain for heterologous synthesis of plant natural products frontiersin.org.

Co-cultivation Systems : Designing different modules of a synthetic pathway to be functionalized in different hosts and then combining them in a co-culture system can reduce metabolic inhibition of intermediates and increase final product yield frontiersin.org.

Precursor Supplementation : For some natural products, genomic integration of additional precursor biosynthesis genes or feeding of uncommon amino acid building blocks has been necessary for heterologous production rsc.org.

Enzyme Engineering and Spatial Organization :

Protein Fusion : Linking different genes to obtain fusion proteins is a common strategy to colocalize enzymes of a long pathway, adjusting their spatial location to reduce cytotoxicity of intermediates and increase transfer efficiency between enzymes frontiersin.org. An example is the 15-fold increase in resveratrol (B1683913) yield when 4-coumarate CoA-ligase (4CL) and stilbene (B7821643) synthase (STS) were expressed as a fusion protein frontiersin.org.

Artificial Scaffolds : The use of artificial scaffolds has been developed to strengthen the efficiency of mass transfer and improve the catalytic efficiency of multi-enzyme reactions frontiersin.org.

Metabolic Compartmentalization : Refining metabolic mass transfer by forming substrate channels or metabolic compartmentalization has been proven to improve the production of plant natural products frontiersin.org.

Culture Optimization : Optimization of media ingredients, concentration, and environmental factors, combined with appropriate culture strategies, is crucial for successful bioprocessing of natural products researchgate.net. This also includes fermentation technology based on plant cell culture in bioreactors researchgate.net.

Triggering Cryptic Biosynthesis : Many valuable compounds are overlooked because biosynthesis genes remain silent under standardized laboratory conditions. Strategies to trigger these "cryptic" or "orphan" pathways include external cues, co-cultivation, and genomic approaches such as genome-mining, epigenetic remodeling, and engineered pathway activation rsc.org.

These multifaceted strategies, often employed in combination, are vital for overcoming the challenges of natural product production and realizing their full potential for various applications.

Synthetic Strategies for Fastigilin B and Its Analogues

Total Synthesis of Fastigilin B: Retrosynthetic Analysis and Key Transformations

Total synthesis involves the complete chemical construction of a complex molecule from simpler, readily available starting materials. For this compound, this process is characterized by a detailed retrosynthetic analysis to identify key disconnections and transformations required to assemble its unique architecture.

Achieving precise control over stereochemistry—the spatial arrangement of atoms—is paramount in the synthesis of this compound, given that different stereoisomers can exhibit distinct biological activities. Stereoselective reactions are designed to preferentially yield one stereoisomer, while diastereoselective reactions specifically favor the formation of a particular diastereomer over others chemistrytalk.org.

In the total synthesis of complex natural products, high levels of stereoselectivity and diastereoselectivity are critical polimi.it. For example, the total synthesis of (+)-fastigiatine, a Lycopodium alkaloid with a complex polycyclic structure, featured a highly diastereoselective formal [3+3]-cycloaddition as a key transformation nih.gov. Similarly, for Fastigilin C, the stereoselectivity of products derived from Hg(II)-salt-mediated cyclization reactions of alkene-alcohol derivatives is influenced by factors such as the nature of the Hg(II) salts, the starting materials, and the presence of protic solvents like water beilstein-journals.org.

Chiral auxiliaries are a widely adopted strategy in asymmetric synthesis to dictate the stereochemical outcome of reactions wikipedia.orgyork.ac.uk. These stereogenic units are temporarily incorporated into the substrate, influencing the stereoselectivity of subsequent transformations, and can typically be recovered and recycled wikipedia.org. Their reliability and versatility make them particularly valuable in the early stages of drug development wikipedia.org. Another crucial strategy for achieving stereoselectivity is substrate control, where an existing chiral center within the molecule directs the formation of new stereogenic centers uwindsor.camdpi.com.

The continuous development of novel synthetic methodologies and catalysts is vital for enhancing the efficiency and sustainability of this compound assembly. While direct references to specific novel catalysts for this compound's assembly are limited in the provided information, the broader context of natural product synthesis emphasizes the significance of such advancements. For instance, copper-catalyzed reactions have demonstrated high site- and diastereoselectivity in the arylation of tryptophan derivatives, facilitating efficient syntheses of natural products nih.gov. The field of chemical synthesis actively pursues innovative strategies and enabling tools, including photo-, electro-, mechano-, microwave, continuous flow, and automated chemistry, alongside breakthroughs in catalysis and biocatalysis beilstein-institut.dersc.org. These modern approaches aim to achieve more efficient, sustainable, and scalable syntheses of complex molecules.

Stereoselective and Diastereoselective Control in this compound Synthesis

Semi-Synthetic Modifications of this compound and Related Natural Products

Semi-synthesis involves the chemical modification of naturally occurring compounds to generate new derivatives or analogues. This approach is particularly advantageous when the natural product is readily available from its natural source but requires structural alterations to enhance its properties, such as biological activity or stability. Although specific semi-synthetic modifications of this compound are not detailed in the provided search results, this strategy is widely employed in natural product chemistry to develop new clinical agents, especially as opportunities for extensive chemical modifications of older discoveries diminish nih.gov. Semi-synthesis facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of this compound analogues and derivatives involve deliberate structural modifications aimed at understanding its mechanism of action, improving its potency, selectivity, or pharmacokinetic profile. This process is informed by a comprehensive understanding of the parent compound's structure-activity relationships. The synthesis of these analogues often presents challenges similar to total synthesis but focuses on targeted modifications to the core structure or peripheral functional groups. For example, the creation of diverse libraries of new biologically active natural product derivatives is a significant area of research typeset.iomdpi.com. This compound itself has been identified in natural product libraries screened for various biological activities doi.orgplos.org.

Chemoenzymatic Approaches in the Synthesis of this compound and its Stereoisomers

Chemoenzymatic synthesis integrates the precision and efficiency of enzymatic transformations with traditional chemical reactions wikipedia.org. This hybrid approach is particularly powerful for synthesizing complex molecules with multiple stereocenters, as enzymes can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity, often under mild conditions wikipedia.orgrsc.org.

Enzymes can be utilized in various forms, including isolated enzymes or those embedded within living cells wikipedia.org. Modern biotechnology, through techniques such as directed evolution, enables the modification of natural enzymes or the creation of novel enzymes capable of catalyzing unprecedented transformations wikipedia.org. This capability allows for the synthesis of small molecules that might be challenging or impossible to achieve solely through classical synthetic organic chemistry wikipedia.org.

For instance, chemoenzymatic strategies have been employed in the synthesis of optically active 4-hydroxy enones, which serve as precursors to complex natural products. One notable example involves the use of enzymatic kinetic resolution to obtain a chiral alcohol, subsequently converted to (-)-Fastigilin C researchgate.net. This illustrates the utility of enzymes in achieving high enantiomeric purity for intermediates in the synthesis of natural products and their stereoisomers. Furthermore, chemoenzymatic synthesis can incorporate immobilized enzymes, which offer enhanced stability and re-usability wikipedia.org.

Mechanistic Investigations of Fastigilin B Biological Activities

In Vitro Biological Activity Profiling of Fastigilin B in Disease Models

This compound exhibits a range of in vitro biological activities, demonstrating its potential in different disease contexts.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., melanoma)

This compound has shown antiproliferative and cytotoxic effects in various cancer cell lines, including melanoma. plos.org Studies indicate that this compound can significantly reduce the viability of melanoma cells. plos.org While the precise mechanisms are still being elucidated, natural compounds, including this compound, often exert their anticancer effects by eliminating cancer cells with high proliferation rates. plos.org However, compounds that primarily target cell division may not eradicate slow-cycling cancer stem-like cells, which can lead to tumor relapse. plos.org Research has focused on identifying compounds, like this compound, that can reduce the number of clonogenic cells, which are responsible for tumor resistance and recurrence. plos.org

The cytotoxic activity of this compound against melanoma cells suggests its potential as an anti-melanoma agent. plos.org

Here's a summary of this compound's activity in melanoma cells:

Cell LineObserved ActivityReference
Melanoma cellsReduced viability, cytotoxic effect plos.org

Anti-parasitic Activity in Cellular and Ex Vivo Models (e.g., anti-Leishmanial)

This compound has also demonstrated anti-parasitic activity. It has been identified as a lead compound with anti-leishmanial activity in ex vivo splenic explant models of visceral leishmaniasis. nih.govscienceopen.com In a screening of over 4,000 molecules, this compound was among the 84 compounds (2.1%) that exhibited anti-leishmanial activity and acceptable toxicity. nih.gov The efficacy of these compounds in ex vivo models is determined by measuring the light emitted by surviving parasites after exposure to the test compounds. nih.gov This ex vivo model, established from spleen cells of Leishmania donovani-infected hamsters, allows for the determination of compound activity within the context of pathogenic mechanisms that contribute to progressive disease. nih.govresearchgate.net

Here's a summary of this compound's anti-parasitic activity:

Disease ModelObserved ActivityReference
Visceral Leishmaniasis (ex vivo splenic explant)Anti-leishmanial activity nih.govscienceopen.com

Modulation of Cellular Processes such as Apoptosis and Cell Cycle Progression

This compound's biological effects are often linked to its ability to modulate fundamental cellular processes, including apoptosis and cell cycle progression. Apoptosis, or programmed cell death, is a vital process for normal cell turnover, immune system functioning, and the elimination of damaged cells. nih.gov Dysregulation of apoptosis is implicated in various human conditions, including cancer. nih.gov

The cell cycle is a self-regulated sequence of events controlling cell growth and division, ensuring that daughter cells receive identical chromosomes. uomustansiriyah.edu.iqlumenlearning.com The cell cycle consists of G1, S, G2, and M phases, with checkpoints at critical transitions (e.g., G1/S, G2/M) to ensure proper progression. lumenlearning.comnih.gov

While specific detailed findings on this compound's direct modulation of apoptosis and cell cycle progression are not extensively detailed in the provided search results, its cytotoxic and antiproliferative effects in cancer cell lines (Section 5.1.1) strongly imply an involvement in these processes. Many anticancer agents induce apoptosis and/or cause cell cycle arrest to inhibit tumor growth. plos.orgajol.infofrontiersin.org For instance, highly cytotoxic compounds often induce apoptosis in cancer cells. plos.org The ability to modulate cell life or death is recognized for its therapeutic potential. nih.gov

Identification and Validation of this compound Molecular Targets

Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for rational drug design.

Enzyme Inhibition and Activation Studies

Sesquiterpene lactones, the class of compounds to which this compound belongs, have been studied for their ability to inhibit enzymes. lsu.edu For example, other sesquiterpene lactones like vernolepin, euparotin acetate, and eupacunin (B1232134) have been found to inhibit the enzyme phosphofructokinase (PFK). lsu.edu The activity of these inhibitors can be rendered ineffective by treatment with dithiothreitol, suggesting the involvement of specific chemical interactions with the enzyme. lsu.edu While direct enzyme inhibition or activation studies specifically for this compound were not detailed in the provided search results, its classification within this group suggests that enzyme modulation could be a potential mechanism of action.

Receptor Modulation and Signaling Pathway Interference

Current research on this compound does not extensively detail its specific interactions with cellular receptors or its direct interference with defined signaling pathways. While this compound has been identified as a lead compound in screenings for biological activity, such as in the context of visceral leishmaniasis nih.gov, the precise mechanisms involving receptor modulation or specific signaling pathway interference by this compound itself have not been explicitly elucidated in the retrieved literature. Broader studies on small molecules indicate their potential to influence cellular processes by modulating receptors or interfering with signaling cascades news-medical.netnih.govkhanacademy.orgnih.govplos.orgthermofisher.com. However, direct evidence specifically linking this compound to these mechanisms remains limited.

Cellular Mechanisms of Action and Downstream Effects of this compound

The cellular mechanisms through which this compound exerts its effects are an important area of study. While comprehensive data on all its downstream effects are still developing, some insights into its potential interactions with cellular components and processes have emerged.

Effects on DNA Interaction and Gene Expression

The interaction of chemical compounds with DNA and their subsequent influence on gene expression are critical aspects of their biological activity wikipedia.orgnih.govnih.govpressbooks.pub. In screenings for anti-leishmanial activity, this compound was among compounds identified, with a general categorization noting "DNA interaction (6%)" for some hits within the broader set of screened compounds nih.govresearchgate.net. However, this finding does not provide specific details on the nature of this compound's interaction with DNA, such as whether it involves direct binding, intercalation, or other forms of modification. Similarly, explicit research findings detailing this compound's direct effects on gene expression patterns or specific gene regulation are not extensively reported in the current literature. While small molecules are known to target DNA sequences and regulate gene expression mdpi.com, the precise mechanisms by which this compound might influence these processes require further dedicated investigation.

Influence on Key Cellular Signaling Cascades (e.g., c-MYC, Wnt/beta-catenin)

Key cellular signaling cascades, such as the Wnt/β-catenin pathway and the c-MYC proto-oncogene, are fundamental regulators of cell proliferation, differentiation, and survival, and their dysregulation is often implicated in various diseases khanacademy.orgsigmaaldrich.comnih.govwikipedia.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net. This compound has been noted for its cytotoxic activity, particularly against melanoma cells plos.org. While other compounds discussed in similar contexts, such as Streptonigrin, have been shown to inhibit Wnt/β-catenin signaling by suppressing TCF-mediated DNA binding and reducing nuclear β-catenin levels, leading to decreased expression of c-MYC, cyclin D, and AXIN2 plos.org, these specific mechanistic findings are attributed to Streptonigrin and not directly to this compound. Therefore, direct research findings explicitly demonstrating this compound's influence on the c-MYC or Wnt/β-catenin signaling cascades are not detailed in the available information. The precise pathways through which this compound exerts its cytotoxic effects, if related to these cascades, are yet to be fully elucidated.

Immunomodulatory Properties in Relevant in vitro Systems

Immunomodulatory properties of compounds involve their ability to regulate or modify the immune response, which can include immunostimulation or immunosuppression mdpi.comnih.govresearchgate.netmdpi.comijpsr.com. These properties are typically assessed using relevant in vitro systems, such as immune cell cultures (e.g., macrophages, lymphocytes) nih.govresearchgate.netijpsr.com. Despite the general interest in natural products for their potential immunomodulatory effects mdpi.commdpi.com, specific detailed research findings on the immunomodulatory properties of this compound in relevant in vitro systems are not extensively documented in the retrieved scientific literature. Further studies would be necessary to determine if this compound exhibits any direct effects on immune cell function, cytokine production, or other markers of immune modulation in controlled in vitro environments.

Structure Activity Relationship Sar Studies of Fastigilin B Derivatives

Design Principles for Fastigilin B Analogues Based on Functional Group Variations

The design of this compound analogues based on functional group variations would typically involve targeted chemical modifications at various positions of the parent molecule. The objective is to systematically alter physicochemical properties such as lipophilicity, electronic distribution, hydrogen bonding capacity, and steric bulk, which in turn influence interactions with biological targets. nih.govmdpi.commdpi.com

Common design principles and modifications could include:

Esterification/Etherification: Modifying hydroxyl groups (if present in this compound) to esters or ethers can alter solubility and metabolic stability. For instance, increasing the chain length of an ester might enhance lipophilicity, potentially improving cell membrane permeability.

Oxidation/Reduction: Introducing or reducing carbonyl groups, or altering the oxidation state of existing functionalities, could impact electronic properties and reactivity.

Alkylation/Acylation: Adding alkyl chains or acyl groups can explore steric and hydrophobic interactions within a binding site.

Halogenation: Introducing halogens (e.g., fluorine, chlorine, bromine) can influence electronic properties, lipophilicity, and engage in specific halogen bonding interactions. wikipedia.org

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., nitrogen, sulfur, oxygen) or incorporating heterocyclic rings can introduce new hydrogen bond donors/acceptors or alter the electronic landscape.

Elucidation of Essential Pharmacophores and Structural Elements Critical for Activity

The elucidation of essential pharmacophores and structural elements critical for activity involves identifying the minimal set of steric and electronic features of a molecule that are necessary to ensure its optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. libretexts.orgrna-society.orgfrontiersin.orgnih.gov For this compound, this would typically involve:

Synthesis of Truncated or Simplified Analogues: Creating smaller molecules that retain only parts of the this compound structure to determine which fragments are indispensable for activity.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its derivatives, as the active conformation is crucial for binding.

Mapping Key Interactions: Identifying specific functional groups (e.g., hydroxyls, carbonyls, double bonds, chiral centers inherent to sesquiterpene lactones) that consistently appear in active derivatives and are crucial for binding or modulating the target. These could include hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups. nih.gov

Stereochemical Studies: Investigating the impact of different stereoisomers on activity, as the precise 3D arrangement of atoms is often critical for specific receptor recognition.

In the absence of specific published studies on this compound's pharmacophore, it can be inferred that its inherent sesquiterpene lactone scaffold, with its characteristic cyclic structures and oxygen-containing functional groups, would contribute significantly to its pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate the physicochemical properties or structural features of a series of compounds to their biological activities. wikipedia.orgbeilstein-journals.orgbiointerfaceresearch.com For this compound and its potential derivatives, QSAR studies would involve:

Data Collection: Gathering experimental biological activity data (e.g., IC50, EC50 values) for a series of this compound analogues.

Descriptor Selection: Calculating various molecular descriptors that quantify structural, electronic, steric, and lipophilic properties of each analogue. These can include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Electronic Descriptors: Hammett constants, partial charges, frontier molecular orbital energies (HOMO/LUMO).

Steric Descriptors: Molar refractivity, Verloop parameters.

Topological Descriptors: Connectivity indices, graph-theoretic descriptors.

Model Building: Employing statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to build a predictive model that relates the descriptors to biological activity. biointerfaceresearch.com

Model Validation: Rigorously validating the QSAR model using techniques like cross-validation and external validation with an independent test set to ensure its robustness and predictive accuracy. beilstein-journals.org

A well-validated QSAR model for this compound derivatives would provide insights into how specific structural changes quantitatively influence biological activity, thus enabling the prediction of activity for newly designed compounds without the need for synthesis and experimental testing. beilstein-journals.org

Application of Computational Chemistry and Molecular Docking in SAR Studies

Computational chemistry and molecular docking play a crucial role in modern SAR studies by providing atomic-level insights into ligand-target interactions and predicting binding affinities. For this compound, these techniques would be applied as follows:

Molecular Docking: If a known or homologous three-dimensional structure of this compound's biological target protein is available, molecular docking simulations would be performed. This involves computationally placing this compound and its derivatives into the target's binding site to predict their preferred binding poses and estimate their binding affinities (docking scores).

Purpose: To understand how this compound interacts with amino acid residues in the binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions.

Insights: Docking studies can help explain observed activity differences among derivatives and guide modifications to optimize interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic view of the ligand-target complex, accounting for the flexibility of both the ligand and the protein over time. This can reveal transient interactions or conformational changes critical for binding that static docking might miss.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties of this compound and its derivatives, such as partial charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These properties are crucial for understanding reactivity and interaction preferences.

These computational approaches would complement experimental SAR data, providing a mechanistic understanding of how structural changes in this compound affect its interaction with its biological target.

Rational Design of this compound Analogues with Enhanced Potency and Selectivity

The ultimate goal of SAR studies is the rational design of this compound analogues with enhanced potency and selectivity. This involves an iterative process that integrates insights gained from all the aforementioned methodologies: nih.govwikipedia.org

Hypothesis Generation: Based on initial SAR data, QSAR models, and computational predictions, hypotheses are formulated regarding structural modifications that are likely to improve activity or selectivity. For example, if a QSAR model indicates that increased lipophilicity enhances activity, new analogues with more hydrophobic groups might be designed.

Design and Synthesis: this compound analogues are rationally designed incorporating the proposed modifications, followed by their chemical synthesis.

Biological Evaluation: The newly synthesized analogues are tested for their biological activity against the target and, if applicable, against off-targets to assess selectivity.

Data Analysis and Refinement: The new biological data are analyzed in conjunction with structural information, QSAR predictions, and docking results. This feedback loop allows for refinement of the SAR understanding and guides the design of the next generation of analogues.

This rational design approach minimizes the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. While the principles are well-established, specific examples of this compound analogues designed through this rational process leading to enhanced potency and selectivity are not detailed in the currently available search results.

Future Directions and Emerging Research Avenues for Fastigilin B

Application of Advanced Biotechnological Tools for Fastigilin B Discovery and Production

Advanced biotechnological tools are poised to revolutionize the discovery and production of natural products like this compound. Traditional extraction methods from natural sources often yield low quantities, posing a significant challenge for further research and potential therapeutic development. biorxiv.org

Biosynthetic Pathway Engineering: Understanding and engineering the biosynthetic pathways of this compound in its native or heterologous hosts (e.g., Escherichia coli or yeast) can lead to more efficient and scalable production. biorxiv.orgdtu.dknih.govpnnl.gov This involves identifying the enzymes responsible for each step in its synthesis and then manipulating these genes to enhance yield or even create novel analogs. For instance, similar efforts have been made to engineer biosynthetic pathways for other complex natural products, demonstrating the feasibility of this approach. biorxiv.org

High-Throughput Screening and Omics Technologies: While not directly for production, these tools aid in the discovery of new this compound analogs or related compounds with improved properties. High-throughput screening allows for rapid evaluation of large compound libraries, while omics technologies (genomics, proteomics, metabolomics) can reveal new insights into the producing organisms and their metabolic capabilities. mdpi.com

Exploration of Novel Biological Activities and Potential Therapeutic Applications (pre-clinical in vitro research)

Pre-clinical in vitro research is fundamental for identifying and validating new biological activities of this compound, paving the way for potential therapeutic applications.

Anticancer Activity: this compound has demonstrated in vitro cytotoxicity against various cancer cell lines, including murine lymphocytic leukemia P388, L1210, and KB cells, with reported ED50 values as low as 0.004 µg/mL for P388 cells. tcmsp-e.comnih.gov It has also shown sensitivity against melanoma cells in in vitro three-dimensional models. plos.org Future research can focus on elucidating the specific molecular targets and mechanisms of action underlying these anticancer effects. This could involve investigating its impact on cell proliferation, apoptosis, cell cycle arrest, and signaling pathways using various in vitro assays such as MTT/MTS assays and kinase inhibition assays. frontiersin.orgnih.govnih.gov

Table 1: In Vitro Anticancer Activity of this compound

Cell LineED50 (µg/mL) / SensitivityReference
Murine Lymphocytic Leukemia P3880.004 tcmsp-e.comnih.gov
L1210<0.01 tcmsp-e.com
KB1.0 tcmsp-e.com
Melanoma cellsHighly sensitive plos.org

Anti-inflammatory Activity: While direct evidence for this compound's anti-inflammatory activity in the provided search results is limited, other sesquiterpene lactones are known for such properties. researchgate.netsemanticscholar.org Future in vitro studies could explore its effects on inflammatory mediators (e.g., cytokines, chemokines), signaling pathways (e.g., NF-κB), and immune cell responses using relevant cell models (e.g., macrophages, lymphocytes). frontiersin.org

Antiparasitic Activity: this compound has been identified as a lead compound with anti-Leishmania donovani activity in an ex vivo splenic explant model, which has advantages over traditional in vitro systems by including the whole cellular population involved in host-parasite interaction. nih.govresearchgate.net Further in vitro investigations could delve into its mechanism against Leishmania and other parasites.

Table 2: In Vitro / Ex Vivo Antiparasitic Activity of this compound

Target Organism / ModelActivityReference
Leishmania donovani (ex vivo splenic explant model)Lead compound with activity nih.govresearchgate.net

Chemoinformatic and Artificial Intelligence/Machine Learning-Driven Discovery within the Fastigilin Class

Virtual Screening and Lead Optimization: AI algorithms can analyze vast chemical databases to identify molecules with similar structural features or predicted biological activities to this compound. mdpi.comnih.gov This virtual screening can accelerate the identification of new lead compounds within the Fastigilin class. Subsequent ML models can then be used to optimize these leads for improved potency, selectivity, and drug-like properties. rsc.org

Target Prediction and Mechanism Elucidation: AI can help predict potential protein targets for this compound and its analogs by analyzing their chemical structures and known biological activities. nih.gov This can aid in elucidating the precise molecular mechanisms through which this compound exerts its effects, which is crucial for rational drug design. nih.gov

De Novo Design: Advanced generative AI models can design entirely new Fastigilin-like molecules with desired characteristics, moving beyond existing chemical space. fiercebiotech.comlabiotech.eu This approach can lead to the discovery of novel scaffolds with enhanced therapeutic potential.

Data-Driven Insights: Chemoinformatic approaches can analyze existing data on this compound and related compounds to identify patterns and correlations that might not be apparent through traditional methods. This can provide valuable insights into structure-activity relationships (SAR) within the Fastigilin class, guiding future synthesis and biological testing. rsc.org

Development of Sustainable Production Methods for this compound (e.g., synthetic biology, green chemistry)

The development of sustainable production methods for this compound is crucial for ensuring its long-term availability and minimizing environmental impact. iisd.orgcelanese.comresearchgate.netmdpi.com

Synthetic Biology: This field offers the ability to design and engineer biological systems for the production of valuable compounds. For this compound, synthetic biology could involve constructing microbial cell factories (e.g., using yeast or E. coli) that are engineered to produce the compound efficiently from renewable feedstocks. biorxiv.orgdtu.dknih.gov This approach can bypass the limitations of extracting this compound from its natural plant sources, which may be slow-growing or have low yields. biorxiv.orgdtu.dk

Green Chemistry Principles: Applying green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. This includes developing synthetic routes that utilize less toxic reagents, minimize waste, and are more energy-efficient. researchgate.net For example, exploring biocatalytic reactions (using enzymes) instead of traditional chemical reactions can offer more environmentally friendly alternatives. beilstein-journals.org

Circular Economy Approaches: Integrating this compound production into a circular economy model would involve minimizing waste and maximizing resource utilization throughout its lifecycle. This could include using agricultural waste products as feedstocks for microbial production or developing methods to recycle byproducts from the synthesis process. celanese.com

Q & A

Basic Research Questions

Q. How can I design a systematic review to synthesize existing studies on Fastigilin B’s molecular mechanisms?

  • Methodological Guidance : Follow PRISMA guidelines (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) to ensure transparency and reproducibility. Key steps include:

  • Defining inclusion/exclusion criteria (e.g., in vitro/in vivo studies, structural analogs).
  • Using databases like PubMed and EMBASE with Boolean operators (e.g., "this compound AND [mechanism OR biosynthesis]").
  • Extracting data into standardized tables (e.g., study design, biological targets, assay types).
  • Assessing bias via tools like ROBINS-I for non-randomized studies .
    • Example Table :
Study IDModel SystemKey FindingsLimitations
[Ref 1]Mouse hepatocytesInhibits CYP3A4No dose-response data

Q. What criteria should guide the formulation of a hypothesis-driven research question on this compound’s bioactivity?

  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to this compound analogs or synthetic pathways (cite purity verification methods, e.g., HPLC ).
  • Novel : Address gaps (e.g., "Does this compound modulate apoptosis in drug-resistant cancer cells?").
  • Relevant : Link to broader implications (e.g., antibiotic resistance, metabolic pathways) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved?

  • Contradiction Analysis Framework :

Compare experimental conditions : Assess differences in cell lines (e.g., HEK293 vs. HepG2), solvent controls (DMSO concentration), or assay durations.

Validate reproducibility : Replicate key experiments using protocols from Cochrane Handbook (e.g., independent replication labs, blinded analysis) .

Meta-regression : Statistically evaluate covariates (e.g., IC50 variability vs. purity levels) using R or Python packages .

  • Example Workflow :

     Data Collection → Stratification by Variables → Multivariate Analysis → Mechanistic Hypothesis Testing  

Q. What experimental design optimizes structure-activity relationship (SAR) studies for this compound derivatives?

  • Key Considerations :

  • Synthesis : Use combinatorial chemistry with rigorous characterization (NMR, HRMS) for each derivative .
  • Assay Selection : Prioritize high-throughput screening (HTS) for primary activity, followed by orthogonal assays (e.g., SPR for binding kinetics).
  • Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-matched blanks to isolate artifacts .
    • Statistical Design : Apply factorial designs to test multiple variables (e.g., substituent groups, stereochemistry) efficiently .

Methodological Pitfalls and Solutions

Q. How should researchers address low yield or irreproducibility in this compound isolation protocols?

  • Troubleshooting Checklist :

  • Source Variability : Document plant collection regions and extraction seasons (metadata critical for natural product studies) .
  • Chromatography : Optimize mobile phases (e.g., gradient elution in HPLC) and validate with spiked standards.
  • Purity Criteria : Report elemental analysis (C, H, N) and residual solvent levels (e.g., <0.1% via GC) .

Q. What strategies ensure ethical and rigorous preclinical testing of this compound?

  • Compliance Framework :

  • Animal Studies : Follow ARRIVE 2.0 guidelines for reporting (sample size justification, randomization) .
  • Institutional Oversight : Submit protocols to IACUC for review, including endpoints (e.g., tumor volume, survival rates).
  • Data Transparency : Share raw datasets (e.g., spectral files, histopathology images) as supplementary materials .

Data Presentation and Publication Standards

Q. How to structure a manuscript on this compound’s antiviral activity for high-impact journals?

  • Results/Discussion :

  • Tables : Summarize EC50/CC50 ratios across viral strains (use ±SD and n-values).
  • Figures : Include dose-response curves and molecular docking simulations (cite software: AutoDock Vina ).
  • Reproducibility : Provide stepwise synthesis and assay protocols in SI (e.g., "See Supplementary Methods 1.2–1.5") .

Q. What are common weaknesses in this compound studies identified during peer review?

  • Critical Feedback Themes :

  • Overinterpretation : Linking in vitro activity to therapeutic potential without in vivo validation.
  • Method Gaps : Omitting negative controls or stability data (e.g., compound degradation in PBS).
  • Statistical Flaws : Using inappropriate tests (e.g., t-tests for non-normal distributions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.